5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a furan ring substituted with a bromine atom and a carboxamide group, as well as a phenyl ring substituted with a methoxy group and a piperidinone moiety.
Mechanism of Action
Target of Action
It is common for such compounds to interact with various enzymes, receptors, or proteins within the body, which play crucial roles in numerous biological processes .
Mode of Action
Similar compounds often work by binding to their target molecules, thereby altering their function and leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The interaction of the compound with its targets can lead to a variety of cellular responses, depending on the nature of the targets and the type of interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, bromination, and subsequent coupling with the phenyl ring containing the methoxy and piperidinone substituents. Common reagents used in these reactions include bromine, dichloromethane, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan ring .
Scientific Research Applications
5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Pharmacology: It can be studied for its potential effects on biological pathways and molecular targets.
Chemical Biology: The compound can be used as a probe to investigate biological processes and interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar structural motif.
Indole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-23-14-10-11(19-17(22)13-7-8-15(18)24-13)5-6-12(14)20-9-3-2-4-16(20)21/h5-8,10H,2-4,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERXEOJZLLBIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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